Bivamelagon hydrochloride

Hypothalamic obesity MC4R agonist BMI reduction

Select this clinical-grade hydrochloride salt for oral MC4R agonism with validated BBB penetration. Distinguished from injectable peptides, it enables chronic oral dosing in rodent obesity models and serves as a well-characterized in vitro reference standard. Optimized for translational research bridging preclinical oral efficacy with clinical outcomes in rare obesity indications.

Molecular Formula C35H54Cl2N4O4
Molecular Weight 665.7 g/mol
Cat. No. B12377507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBivamelagon hydrochloride
Molecular FormulaC35H54Cl2N4O4
Molecular Weight665.7 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl
InChIInChI=1S/C35H53ClN4O4.ClH/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25;/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3;1H/t24?,27?,28-,29-,30+,31-;/m0./s1
InChIKeyDPMKLJUIFGHPGV-HNKKTDSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bivamelagon (Hydrochloride) — Oral MC4R Agonist for Rare Obesity Research with BBB Penetration


Bivamelagon hydrochloride (CAS 2641595-55-1), also known as MC-4R Agonist 2 or LB54640, is an investigational small-molecule melanocortin-4 receptor (MC4R) agonist . It exhibits oral bioavailability and documented blood-brain barrier (BBB) penetration capability . The compound is currently in Phase 2 clinical development for acquired hypothalamic obesity, with Orphan Drug designation from the U.S. FDA for obesity . Its hydrochloride salt form (molecular formula: C35H54Cl2N4O4, MW: 665.73) represents the primary research-grade and clinical development entity .

Why Generic Substitution Fails: Bivamelagon Hydrochloride's Distinct Oral Bioavailability Profile vs. Injectable MC4R Agonists


Bivamelagon hydrochloride cannot be generically substituted with alternative MC4R agonists due to its validated oral bioavailability and BBB-penetrable properties — attributes that fundamentally alter the route of administration and research utility . Unlike injectable peptide-based MC4R agonists such as setmelanotide (Imcivree) which require daily subcutaneous administration, bivamelagon is a small-molecule entity designed for once-daily oral dosing [1]. This distinction is not merely a convenience feature but represents a material difference in formulation requirements, patient cohort selection, and experimental design. Furthermore, in-class compounds exhibit divergent selectivity profiles across melanocortin receptor subtypes (MC1R, MC3R, MC5R) that preclude direct cross-substitution without revalidation of target engagement [2].

Bivamelagon Hydrochloride Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Oral Bivamelagon vs. Injectable Setmelanotide: Comparable BMI Reduction with Differentiated Route of Administration

In a post-hoc analysis comparing Phase 2 bivamelagon data to prior setmelanotide trials, bivamelagon demonstrated BMI reduction comparable to the approved injectable MC4R agonist setmelanotide in patients with acquired hypothalamic obesity [1]. Setmelanotide achieved mean BMI reductions of -9.7% (Phase 2, n=59) at 12 weeks and -10.5% (Phase 3, n=64) at 16 weeks, while bivamelagon achieved -8.8% (400mg, n=6) and -10.1% (600mg, n=7) at 14 weeks [1]. Notably, bivamelagon's oral formulation eliminates the daily subcutaneous injection burden associated with setmelanotide while delivering statistically significant efficacy: the 600mg cohort achieved -9.3% BMI reduction (p=0.0004) versus placebo's +2.2% increase [2].

Hypothalamic obesity MC4R agonist BMI reduction

Bivamelagon Phase 2 Dose-Response Data: 600mg Cohort Achieves 9.3% BMI Reduction with p=0.0004 Significance

The Phase 2 SIGNAL trial evaluated three bivamelagon dose levels in a 14-week, double-blind, placebo-controlled design in patients with acquired hypothalamic obesity [1]. The 600mg cohort (n=8) achieved -9.3% BMI reduction from baseline (p=0.0004); the 400mg cohort (n=7) achieved -7.7% reduction (p=0.0002); and the 200mg cohort (n=6) achieved -2.7% reduction (p=0.0180) [1]. In contrast, the placebo cohort (n=7) exhibited a +2.2% BMI increase over the same 14-week period [2]. This dose-dependent response confirms target engagement and establishes 400-600mg as the efficacious dose range for future Phase 3 development [1].

Dose-response Phase 2 clinical trial Acquired hypothalamic obesity

In Vitro MC4R Binding Affinity and Functional Activity: Ki=65 nM, cAMP EC50=36.5 nM

Bivamelagon hydrochloride demonstrates consistent in vitro activity across multiple assay platforms . The compound exhibits binding affinity to human MC4R with a Ki of 65 nM . Functional activity measured via cAMP accumulation assay yields an EC50 of 36.5 nM . In β-arrestin recruitment assays conducted in U2OS cells expressing MC4R, bivamelagon demonstrates an EC50 of 4.6 nM at 90 minutes, indicating potential biased signaling properties . For comparison, the endogenous agonist α-MSH exhibits MC4R EC50 of 56 nM in cAMP assays [1], confirming bivamelagon's comparable or slightly enhanced functional potency at the target receptor.

MC4R binding cAMP assay Ki determination

In Vivo Oral Efficacy: Dose-Dependent Weight Loss in Diet-Induced Obesity Mouse Model

Bivamelagon demonstrates oral efficacy in a preclinical diet-induced obesity (DIO) mouse model . Following once-daily oral administration at doses of 10-30 mg/kg for 16 days, bivamelagon exhibited significant weight loss effects . The study design employed oral gavage administration, confirming gastrointestinal absorption and systemic exposure sufficient to engage central MC4R pathways governing energy homeostasis . While specific comparator data for setmelanotide or other MC4R agonists in this exact preclinical model are not reported in the available source, this study provides foundational evidence that the compound's oral bioavailability translates to pharmacodynamic efficacy in vivo .

In vivo efficacy DIO mouse model Oral administration

Hunger Score Reduction: Bivamelagon Achieves >2.8-Point Reduction on 10-Point Hunger Scale

In the Phase 2 SIGNAL trial, patients receiving bivamelagon reported meaningful reductions in subjective hunger scores, consistent with central MC4R target engagement [1]. Patients in the 600mg (n=8) and 400mg (n=6) cohorts achieved mean reductions exceeding 2.8 points in their 'most' hunger scores measured on a 10-point scale at 14 weeks [1]. The 200mg cohort (n=6) achieved a mean reduction of 2.1 points [1]. In contrast, patients receiving placebo reported a mean increase of 0.8 points in hunger score [2]. This magnitude of hunger reduction is consistent with observations from prior setmelanotide trials, further validating bivamelagon's engagement of the MC4R pathway governing appetite regulation [2].

Hunger suppression Patient-reported outcomes Hyperphagia

Optimal Research and Procurement Scenarios for Bivamelagon Hydrochloride


Preclinical Obesity Research Requiring Oral MC4R Agonism with BBB Penetration

Bivamelagon hydrochloride is optimally suited for rodent obesity models (e.g., DIO mice) requiring oral administration of an MC4R agonist . The compound's validated oral efficacy at 10-30 mg/kg over 16 days in mice enables chronic dosing studies without the confound of injection stress or handling artifacts . Its documented BBB penetration ensures central target engagement at hypothalamic MC4R populations governing energy homeostasis . Researchers should prioritize bivamelagon when the experimental design demands an orally bioavailable, BBB-penetrant MC4R agonist rather than injectable peptide alternatives such as setmelanotide or non-BBB-penetrant small molecules .

Clinical Development Programs for Hypothalamic Obesity and Rare MC4R Pathway Disorders

Bivamelagon's Phase 2 SIGNAL trial data supports its advancement toward Phase 3 registration studies in acquired hypothalamic obesity, with the 600mg and 400mg doses established as the efficacious range . The compound's BMI reduction profile (-9.3% at 600mg, p=0.0004) and hunger score improvement (>2.8-point reduction) provide a robust efficacy benchmark for clinical development programs . Procurement for clinical trial material or reference standard purposes should prioritize the hydrochloride salt form (CAS 2641595-55-1) with verified purity documentation, as this represents the clinical development entity .

In Vitro MC4R Target Validation and High-Throughput Screening

Bivamelagon hydrochloride serves as a reference MC4R agonist for in vitro binding and functional assays, with well-characterized pharmacology: Ki = 65 nM (binding), cAMP EC50 = 36.5 nM, and β-arrestin EC50 = 4.6 nM . The compound's activity across multiple assay platforms (cAMP accumulation, β-arrestin recruitment) enables its use as a positive control for MC4R target validation and high-throughput screening campaigns . Its small-molecule nature (MW = 665.73 as hydrochloride salt) facilitates solubility in DMSO (up to 100 mg/mL) for assay-ready plate preparation . Researchers should select this compound when a well-characterized, commercially available MC4R agonist reference standard with defined Ki and EC50 values is required .

Comparative Pharmacology Studies of Oral vs. Injectable MC4R Agonists

Bivamelagon enables direct comparative studies between oral small-molecule and injectable peptide-based MC4R agonists . The post-hoc analysis from the SIGNAL trial provides a framework for comparing bivamelagon's efficacy (-10.1% BMI reduction at 600mg) to setmelanotide's efficacy (-10.5% BMI reduction at 16 weeks) in similar patient populations . This comparative data supports research programs investigating the pharmacodynamic equivalence of oral versus parenteral MC4R agonism, as well as studies examining patient preference and adherence outcomes between administration routes . The compound is particularly valuable for translational research bridging preclinical oral efficacy data with clinical outcomes in rare obesity indications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bivamelagon hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.